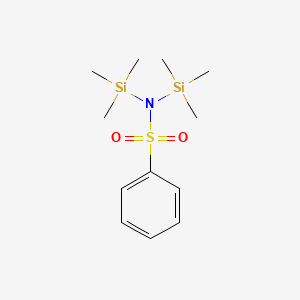

N,N-Bis(trimethylsilyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2SSi2/c1-17(2,3)13(18(4,5)6)16(14,15)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDZLFIFQKATDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2SSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500632 | |

| Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023-95-6 | |

| Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(trimethylsilyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Role of Sulfonamides and Silylated Nitrogen in Synthesis

To appreciate the specific contributions of N,N-Bis(trimethylsilyl)benzenesulfonamide, it is essential to understand the broader chemical families to which its constituent parts belong.

The sulfonamide functional group (-SO₂NH-) is a cornerstone in both medicinal and synthetic chemistry. While renowned for its presence in "sulfa drugs," its role extends far beyond pharmaceutical applications. In modern synthesis, sulfonamides are vital building blocks and functional motifs. buysellchem.comchemicalbook.comchemsrc.com They are recognized as a versatile and promising scaffold in drug discovery, with numerous FDA-approved drugs targeting a wide array of diseases. lookchem.com

Beyond their therapeutic potential, sulfonamides are instrumental in organic synthesis for several reasons:

Protecting Groups: The sulfonamide group can serve as a robust protecting group for amines due to its stability under a wide range of reaction conditions.

Directing Groups: In reactions involving C-H activation, the sulfonamide group can act as a directing group, guiding metal catalysts to specific positions on a molecule to enable precise bond formation.

Synthetic Intermediates: The diverse biological activities of sulfonamide derivatives, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, drive the development of efficient synthetic processes for their creation. guidechem.com

The primary method for their synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride. guidechem.com This versatility ensures that sulfonamides remain a central focus in the development of new synthetic methodologies and functional molecules. buysellchem.comchemicalbook.comchemsrc.com

Silylated nitrogen compounds, such as silylated amines and amides, are highly valuable reagents in organic chemistry. The replacement of a proton on a nitrogen atom with a trimethylsilyl (B98337) (TMS) group dramatically alters the compound's reactivity. The silicon-nitrogen (Si-N) bond is polarized and labile, making these species effective for several types of transformations.

Key roles of silylated nitrogen species include:

Enhanced Nucleophilicity: Silylation can increase the nucleophilicity of the nitrogen atom, making it more effective in substitution and addition reactions.

Anhydrous Ammonia Equivalents: Compounds like hexamethyldisilazane (B44280) can serve as anhydrous sources of ammonia, which is crucial for reactions sensitive to water.

Bases: Silylated amides are often strong, non-nucleophilic bases used to deprotonate a wide range of organic substrates.

Silyl (B83357) Transfer Agents: They are excellent reagents for introducing silyl groups onto other molecules, a process known as silylation, which is commonly used to protect sensitive functional groups like alcohols. lookchem.com

The reactivity of these species is fundamental to processes ranging from the formation of enamines to their use in complex catalytic cycles. lookchem.com

The structure of this compound is the key to its specialized reactivity. It features a central nitrogen atom bonded to three distinct groups: one strongly electron-withdrawing benzenesulfonyl group (PhSO₂) and two bulky, sterically demanding trimethylsilyl groups (-Si(CH₃)₃).

This arrangement leads to several important characteristics:

Labile Si-N Bonds: The Si-N bonds are significantly weaker than corresponding N-H or N-C bonds. This lability is enhanced by the presence of the electron-withdrawing sulfonyl group, making the trimethylsilyl groups excellent leaving groups.

Steric Hindrance: The two bulky trimethylsilyl groups provide significant steric shielding around the nitrogen atom, influencing how the molecule interacts with other reagents.

Reactivity as a Transfer Agent: Due to the labile Si-N bonds, the compound is an effective agent for transferring the entire PhSO₂N(SiMe₃) group or, more commonly, for acting as a precursor to the benzenesulfonamidate anion after the loss of one or both silyl groups.

Its utility has been demonstrated in its reaction with various electrophiles. For instance, it reacts with 2,2,2-trichloro-2λ⁵-benzodioxaphosphole at elevated temperatures to yield a chlorinated derivative, showcasing its role in specialized synthesis. It has also been used in reactions with bis[fluoroalkoxy] tellurium difluorides, further highlighting its versatility as a reagent in inorganic and organometallic chemistry. thieme-connect.de

| Property | Data |

| CAS Number | 1023-95-6 |

| Molecular Formula | C₁₂H₂₃NO₂SSi₂ |

| Molecular Weight | 301.55 g/mol |

While this compound is established as a useful synthetic reagent, its full potential continues to be explored in more advanced applications. Future research trajectories are likely to capitalize on its unique structural and reactive properties.

Potential areas for advanced research include:

Development of Novel Catalytic Systems: The compound could serve as a precursor for novel nitrogen-based ligands for transition metal catalysis. The in-situ removal of the silyl groups could generate a catalytically active species for reactions such as asymmetric amination or aziridination.

Synthesis of Complex Nitrogen Heterocycles: As a potent source of the benzenesulfonamide (B165840) group, it could be employed in complex cascade reactions to build intricate heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Materials Science Applications: Silylated nitrogen compounds can be used in surface modification of materials like silicon. While not yet a primary application for this specific molecule, its ability to form stable Si-N linkages suggests potential use in creating specialized surface coatings or functionalized nanomaterials.

Flow Chemistry and Automated Synthesis: The well-defined reactivity of this compound makes it a candidate for integration into continuous flow synthesis platforms, where precise control over reaction conditions can be leveraged to improve efficiency and yield in the production of fine chemicals.

As synthetic methods become more sophisticated, reagents like this compound that offer a combination of stability, specific reactivity, and versatility will be crucial for accessing the complex molecular architectures required for future scientific challenges.

Synthesis Methodologies for N,n Bis Trimethylsilyl Benzenesulfonamide and Analogues

Direct Silylation Approaches to N,N-Bis(trimethylsilyl)sulfonamides

Direct silylation methods aim to introduce two trimethylsilyl (B98337) groups onto the nitrogen atom of a benzenesulfonamide (B165840) precursor in a direct manner. These approaches are valued for their potential efficiency and atom economy.

Synthesis from N,N-Dihalogen-benzenesulfonamides and Silyl (B83357) Halides

The synthesis of N,N-bis(trimethylsilyl)benzenesulfonamide starting from N,N-dihalogenated benzenesulfonamides and a silyl halide, such as trimethylsilyl chloride, is not a widely documented method in the reviewed scientific literature. While precursors like N-chloro-N-(phenylsulfonyl)benzenesulfonamide can be synthesized, their subsequent conversion to the bis-silylated product via this specific route is not commonly reported. chemicalbook.com

Preparation from Benzenesulfonyl Isocyanates or Isothiocyanates and Bis(trimethylsilyl) Sulfide via Pyrolysis of Adducts

The preparation of N,N-bis(trimethylsilyl)sulfonamides through the reaction of benzenesulfonyl isocyanates or isothiocyanates with bis(trimethylsilyl) sulfide, followed by the pyrolysis of the resulting adduct, appears to be a specialized and not frequently reported synthetic pathway. Although benzenesulfonyl isocyanates are known chemical intermediates used in the synthesis of various compounds, their specific reaction with silyl sulfides to form bis-silylated sulfonamides is not detailed in the available literature. google.com

Silylation of Benzenesulfonamide with Hexamethyldisilazane (B44280) (HMDS) for N-Trimethylsilyl Derivatives and Potential Extension to Bis-silylation

Hexamethyldisilazane (HMDS) is a widely used and efficient reagent for the trimethylsilylation of a variety of functional groups, including amines and amides, often replacing trimethylsilyl chloride (TMSCl). organic-chemistry.orgwikipedia.org The reaction involves the transfer of a trimethylsilyl (TMS) group from HMDS to a substrate, with the only byproduct being ammonia. This method is noted for its utility in installing protective groups or creating intermediary organosilicon compounds. wikipedia.org

The silylation of sulfonamides with HMDS is a known transformation. organic-chemistry.org While the formation of the mono-N-trimethylsilyl derivative is common, achieving bis-silylation to yield this compound is also feasible, typically by manipulating the reaction conditions. Key factors that would promote the formation of the bis-silylated product include using a stoichiometric excess of HMDS and employing a suitable catalyst to enhance the reactivity of the silylating agent. Various catalysts have been reported to activate HMDS for the silylation of hydroxyl groups and other functions, and these could potentially be extended to drive the bis-silylation of sulfonamides.

Below is a table of catalysts that have been effectively used to promote silylations with HMDS, which could be applicable for the synthesis of bis-silylated sulfonamides.

| Catalyst | Typical Substrate | Reference |

|---|---|---|

| Iodine | Alcohols | acs.org |

| Pyridinium p-toluenesulfonate | Sulfonamides (for amidination) | organic-chemistry.org |

| Trimethylsilyl chloride (TMSCl) | Amino acids | wikipedia.org |

| Hafnium tetrachloride | Benzenesulfonamide (for N-alkylation) | google.com |

| Zirconium tetrachloride | Benzenesulfonamide (for N-alkylation) | google.com |

The proposed mechanism for the HMDS-mediated reaction with sulfonamides involves the formation of an intermediate that facilitates the silylation process. organic-chemistry.org For bis-silylation, the initial N-silylated sulfonamide would undergo a second silylation step, which may require more forcing conditions or a more effective catalytic system due to the increased steric hindrance and altered electronics of the intermediate.

Synthetic Routes Utilizing Protected Sulfonamide Intermediates

An alternative strategy for synthesizing bis-silylated sulfonamides involves the use of a protecting group on the sulfonamide nitrogen. This protecting group can be removed later in the synthetic sequence, potentially facilitating other transformations.

Generation via (Trimethylsilyl)ethoxymethyl (SEM) Protected Benzenesulfonamide Derivatives

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common protecting group for amines. The protection of an amine, such as benzenesulfonamide, is typically achieved by reacting it with (trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or a strong base such as sodium hydride (NaH) can be used to facilitate the reaction. The SEM group is stable under a variety of conditions, including exposure to bases, organometallic reagents, and mild acids.

While the general procedure for the N-protection of amines with SEM-Cl is well-established, specific literature detailing the synthesis of N-SEM-protected benzenesulfonamide was not prominently found. However, the general methodology can be applied. The reaction would involve the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on the SEM-Cl to form the N-SEM protected intermediate.

Deprotection Strategies for SEM-Protected Sulfonamide Groups

The removal of the SEM group is a critical step in synthetic routes that employ it as a protecting group. Deprotection can be accomplished under several conditions, offering flexibility in complex syntheses. The presence of the silicon atom in the SEM group allows for its cleavage using fluoride (B91410) ion sources, which have a high affinity for silicon. Common fluoride reagents include tetrabutylammonium (B224687) fluoride (TBAF). The mechanism involves the formation of an unstable pentavalent siliconate intermediate, which then fragments.

Alternatively, Lewis acids can be employed for SEM deprotection. Magnesium bromide has been shown to be a very mild and selective reagent for cleaving SEM ethers, and this method can be extended to N-SEM protected compounds. This approach is often compatible with other sensitive functional groups.

The table below summarizes common reagents used for the deprotection of SEM groups.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | DMF or THF solvent | Common fluoride source for deprotection. |

| Magnesium Bromide (MgBr₂) | Ether or Nitromethane solvent | Mild and selective method. |

| Tin Tetrachloride (SnCl₄) | Methylene chloride at low temperature | Used for deprotection of N-SEM on nucleosides. |

| Hydrochloric Acid (HCl) | Refluxing conditions | Harsh conditions, used for robust substrates. |

| Trifluoroacetic Acid (TFA) | DCM solvent | Used to remove Boc groups, but can also cleave other acid-labile groups. google.com |

Catalytic Approaches in the Synthesis of N-Silylated Sulfonamide Systems

The introduction of trimethylsilyl groups onto a sulfonamide nitrogen can be effectively achieved through various synthetic routes. Catalytic methods are often preferred due to their potential for milder reaction conditions, improved yields, and greater functional group tolerance compared to non-catalytic approaches.

Nitrogen-containing compounds, such as tertiary amines and aromatic amines, have been widely investigated as catalysts or promoters in silylation reactions. Their role is often to act as a nucleophilic catalyst or as an acid scavenger, thereby facilitating the reaction between the sulfonamide and the silylating agent, typically a trimethylsilyl halide.

The efficiency of these catalysts can be influenced by several factors, including their basicity, nucleophilicity, and steric hindrance. For instance, 4-(Dimethylamino)pyridine (DMAP) is known to be a highly effective nucleophilic catalyst in a variety of synthetic transformations, including silylations. Its catalytic activity stems from its ability to form a highly reactive N-silylated intermediate, which then readily transfers the silyl group to the substrate.

In the context of synthesizing N,O-bis(trimethylsilyl)acetamide, a compound analogous in its silylated functional group to this compound, a two-component catalyst system comprising dimethylaniline and imidazole (B134444) has been utilized in conjunction with triethylamine (B128534) as an acid-binding agent. This approach highlights the synergistic effect that can be achieved by combining different nitrogen-containing catalysts to optimize reaction conditions and improve product yields. The purity of the product in this analogous synthesis has been reported to be as high as 99.51-99.62%, with yields ranging from 91.33% to 93.66%.

While specific data for the catalytic synthesis of this compound is not extensively detailed in the public domain, the principles derived from analogous silylation reactions of amides and other sulfonamides provide a strong foundation for understanding the influential role of nitrogen-containing catalysts. The selection of the appropriate catalyst and the optimization of reaction conditions are crucial for achieving high efficiency in the synthesis of these important silylated compounds.

Table 1: Influence of Nitrogen-Containing Catalysts on the Silylation of an Analogous Amide

| Catalyst System | Substrate | Silylating Agent | Acid Scavenger | Product | Purity (%) | Yield (%) |

| Dimethylaniline / Imidazole | Acetamide | Trimethylchlorosilane | Triethylamine | N,O-bis(trimethylsilyl)acetamide | 99.51-99.62 | 91.33-93.66 |

Reactivity and Reaction Mechanisms of N,n Bis Trimethylsilyl Benzenesulfonamide

Role as an N-Protecting Group

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while modifying other parts of a molecule. Sulfonamides, while often used as protecting groups for amines themselves, can also require protection of their own nitrogen atom to modulate reactivity or direct the outcome of a reaction. The introduction of two trimethylsilyl (B98337) (TMS) groups onto the nitrogen of benzenesulfonamide (B165840) yields N,N-Bis(trimethylsilyl)benzenesulfonamide, a reagent whose utility is largely defined by the unique characteristics of the bis(trimethylsilyl)amino moiety.

The protection of primary and secondary amines and amides is crucial in multi-step synthesis. While many protecting groups exist, such as tosyl and nosyl groups, they can be notoriously difficult to remove, often requiring harsh reductive or strongly acidic conditions. nih.govresearchgate.netorganic-chemistry.org Silyl (B83357) groups, particularly the trimethylsilyl group, offer a valuable alternative.

The protection of a nitrogen atom with two TMS groups, as seen in this compound and its analogues like Bis(trimethylsilyl)acetamide (BSA), serves several key functions:

Masking Reactivity: The N-H proton of a primary or secondary sulfonamide is acidic and can interfere with basic or organometallic reagents. Replacing the protons with bulky, non-acidic TMS groups effectively masks this reactivity.

Increasing Solubility: The introduction of lipophilic silyl groups often increases the solubility of the compound in nonpolar organic solvents, which can be advantageous for certain reaction conditions.

Facilitating Purification: Silyl protecting groups are typically cleaved under mild conditions (e.g., with a fluoride (B91410) source or mild acid), and the resulting silanol (B1196071) byproducts are often volatile or easily removed.

The general strategy for N-protection using silylating agents like BSA involves the treatment of a primary or secondary amine or amide, which then allows for subsequent reactions, such as alkylation or acylation, to occur at other positions. researchgate.netacs.org This principle is directly applicable to benzenesulfonamide, where the N,N-disilylated form provides a chemically inert nitrogen center for subsequent synthetic transformations.

The substitution of two hydrogen atoms on a nitrogen with two bulky trimethylsilyl groups has profound stereochemical implications. The large steric footprint of the N(SiMe₃)₂ group can lock the conformation around adjacent bonds, thereby controlling the facial selectivity of incoming reagents and directing reactions to specific sites.

Research on analogous N-bis(trimethylsilyl)methyl (N-BTMSM) substituted diazoamides has demonstrated that the bis(silyl) group is highly effective for conformational control around the amide N-C(O) bond. nih.gov This steric influence forces C-H insertion reactions to occur at the other N-substituent, showcasing its role as a site-selective control element. nih.gov In systems with branching, the group's influence can extend to the conformation around the N-Cα bond, affecting the regioselectivity of the reaction. nih.gov

This principle of sterically-enforced conformational control can be directly extrapolated to this compound. The significant steric hindrance imposed by the two TMS groups would be expected to:

Restrict rotation around the N-S bond.

Influence the orientation of the phenyl group.

Dictate the trajectory of attack for reagents targeting the sulfonyl group or the aromatic ring.

This control is critical in reactions such as directed ortho-metalation, where the conformation of the sulfonamide group can determine which ortho-proton is abstracted.

| Feature | Influence of Bis(trimethylsilyl) Group |

| Steric Hindrance | High; prevents unwanted reactions at the nitrogen atom. |

| Conformational Lock | Restricts rotation around the N-S bond, influencing molecular shape. |

| Site-Selectivity | Directs incoming reagents to less sterically hindered positions. |

| Reactivity Modulation | Deactivates the N-H acidity, preventing interference with basic reagents. |

Participation in Carbon-Nitrogen Bond Formations and Transformations

Beyond its role as a simple protecting group, this compound can actively participate in reactions that form new carbon-nitrogen bonds, leveraging the unique reactivity of the benzenesulfonamide moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds, particularly in the synthesis of N-aryl compounds. organic-chemistry.orgmdpi.comresearchgate.net Sulfonamides are frequently used as coupling partners with aryl halides or boronic acids. researchgate.netorganic-chemistry.org In this context, this compound can serve as a protected, anhydrous source of the benzenesulfonamide anion.

The typical catalytic cycle for a Buchwald-Hartwig or Suzuki-Miyaura type C-N coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine or amide component and subsequent reductive elimination to form the product. Using a pre-silylated sulfonamide like this compound could offer advantages by avoiding the need for a strong base to deprotonate the sulfonamide in situ, potentially leading to milder reaction conditions and improved functional group tolerance. The TMS groups would be cleaved during the reaction or workup, yielding the N-arylated benzenesulfonamide.

| Cross-Coupling Reaction | Role of Protected Benzenesulfonamide | Potential Advantage |

| Buchwald-Hartwig Amination | Amine component for coupling with aryl halides/triflates. | Avoids strong base, potentially cleaner reaction. |

| Suzuki-Miyaura Coupling | Nitrogen nucleophile for coupling with aryl boronic acids. | Anhydrous source of the sulfonamide anion. |

The Peterson olefination is a classic method for synthesizing alkenes from α-silylcarbanions and carbonyl compounds. organic-chemistry.orgwikipedia.org A modern variation, the aza-Peterson olefination, utilizes imines as electrophiles to produce substituted alkenes. In these reactions, the fate of the nitrogen-containing fragment is critical.

Recent studies have shown that bench-stable bis(trimethylsilyl) reagents can react with N-substituted imines in a highly stereoselective aza-Peterson olefination. organic-chemistry.orgnih.gov A key feature of this reaction is the generation of N,N-Bis(trimethylsilyl)aniline as a byproduct when N-arylimines are used. chemistryviews.org This silylated aniline (B41778) is readily removed from the reaction mixture by aqueous extraction, simplifying purification and highlighting the utility of the N(SiMe₃)₂ moiety as a component of an effective leaving group. chemistryviews.org

The mechanism is believed to proceed through the addition of the carbanion to the imine, followed by a syn-elimination via a hypervalent silicate (B1173343) intermediate. organic-chemistry.orgnih.gov By analogy, this compound would be the expected byproduct if an N-benzenesulfonyl imine were used as the electrophile. The stability of the resulting benzenesulfonamide anion, coupled with the thermodynamic driving force of forming strong Si-O bonds during the elimination process, suggests that the this compound unit would function as an excellent leaving group precursor. This makes it a valuable mechanistic component in designing complex olefination and related transformations.

Reactivity as a Silylating Agent (Based on Analogous Bis(trimethylsilyl) Compounds)

Compounds containing a bis(trimethylsilyl)amino group attached to an electron-withdrawing group are often potent silylating agents. The reactivity of these reagents is significantly higher than that of simple silylamines like hexamethyldisilazane (B44280) (HMDS). bohrium.com

The premier example is Bis(trimethylsilyl)acetamide (BSA), which is a highly reactive and versatile silyl donor for a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amides. researchgate.netbohrium.comacs.org Its enhanced reactivity is attributed to the thermodynamically favorable transfer of a silyl group from the nitrogen atom to the substrate, driven by the formation of the more stable N-trimethylsilylacetamide anion. bohrium.com Another powerful analogue is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is even more reactive than BSA and produces highly volatile byproducts, simplifying purification. sigmaaldrich.com

Given its structural similarity to BSA and BSTFA, this compound is expected to function as an effective silylating agent. The strongly electron-withdrawing benzenesulfonyl group would enhance the mobility of the TMS groups, making them readily transferable to nucleophilic substrates. It would likely silylate a similar range of protic functional groups, with the reaction being driven by the formation of the stable N-(trimethylsilyl)benzenesulfonamide byproduct.

| Silylating Agent | Structure | Relative Reactivity | Byproduct Volatility |

| BSTFA | CF₃CON(SiMe₃)₂ | Very High | High |

| BSA | CH₃CON(SiMe₃)₂ | High | Moderate |

| This compound | PhSO₂N(SiMe₃)₂ | Expected to be High | Low |

| HMDS | (Me₃Si)₂NH | Low | High |

Transfer of Trimethylsilyl Groups to Active Protons in Organic Synthesis (Inferred from N,O-Bis(trimethylsilyl)acetamide reactivity)

The reactivity of this compound as a silylating agent can be inferred from the well-documented behavior of analogous compounds, particularly N,O-Bis(trimethylsilyl)acetamide (BSA). bohrium.comchemicalbook.com Silylation is a chemical process where an active hydrogen atom is replaced by an alkylsilyl group, most commonly the trimethylsilyl (TMS) group. wikipedia.org This transformation is a cornerstone of organic synthesis, primarily for the protection of reactive functional groups. wikipedia.org

The mechanism of silylation by agents like BSA involves a nucleophilic attack from a heteroatom (such as oxygen, nitrogen, or sulfur) of the substrate molecule onto one of the silicon atoms of the silylating agent. This process results in the displacement of the active proton from the substrate to the silylating agent's byproduct and the formation of a silyl-substrate bond. Silyl-proton exchange reactions with BSA are known to be rapid and quantitative, proceeding under mild and neutral conditions without the need for acid or base catalysts. bohrium.comresearchgate.net

Given its structure, this compound is expected to function as a potent silylating agent through a similar mechanism. The two trimethylsilyl groups are attached to a nitrogen atom, which is in turn bonded to a strongly electron-withdrawing benzenesulfonyl group. This configuration enhances the mobility and reactivity of the silyl groups, making them effective donors in silyl-proton transfer reactions. bohrium.com It is capable of silylating a wide array of functional groups containing active protons, thereby protecting them from unwanted side reactions during subsequent synthetic steps.

The general reaction can be depicted as: R-XH + PhSO₂N(SiMe₃)₂ → R-X-SiMe₃ + PhSO₂NH(SiMe₃) (where X = O, N, S)

A key advantage of using silylating agents like BSA is that their byproducts are often volatile and easily removed from the reaction mixture. chemicalbook.com While the primary byproduct of this compound would be N-(trimethylsilyl)benzenesulfonamide, its volatility would be lower than that of N-(trimethylsilyl)acetamide, a factor to be considered in reaction workup.

Table 1: Functional Groups Susceptible to Silylation by TMS Donors This table is inferred from the reactivity of analogous and common silylating agents like BSA.

| Functional Group Class | Example Structure | Silylated Product |

| Alcohols | R-OH | R-O-Si(CH₃)₃ |

| Carboxylic Acids | R-COOH | R-COO-Si(CH₃)₃ |

| Amines | R-NH₂ | R-NH-Si(CH₃)₃ |

| Amides | R-CONH₂ | R-CONH-Si(CH₃)₃ |

| Thiols | R-SH | R-S-Si(CH₃)₃ |

| Enols | R-C(OH)=CH₂ | R-C(O-Si(CH₃)₃)=CH₂ |

Derivatization for Analytical Applications (e.g., Gas Chromatography, Mass Spectrometry) (Inferred from general silylating agents)

Silylation is the most widely utilized derivatization technique in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. registech.com The primary purpose of this derivatization is to modify analytes to make them more suitable for analysis. numberanalytics.com By replacing active hydrogens in polar functional groups with a nonpolar trimethylsilyl (TMS) group, the resulting derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. registech.com This chemical modification is crucial for the successful analysis of polar compounds such as alcohols, carboxylic acids, amines, and sugars, which would otherwise exhibit poor chromatographic behavior or decompose at the high temperatures used in GC. numberanalytics.comtcichemicals.com

The improved properties of silylated derivatives lead to several analytical advantages:

Increased Volatility: Lowering the boiling point of the analyte allows it to be more readily transferred into the gas phase. wikipedia.orgnumberanalytics.com

Enhanced Thermal Stability: Silyl derivatives are less prone to thermal degradation in the heated GC injection port and column. registech.comnumberanalytics.com

Improved Peak Shape: Derivatization reduces intermolecular hydrogen bonding, minimizing peak tailing and leading to sharper, more symmetrical peaks for better separation and quantification. numberanalytics.com

Characteristic Mass Spectra: TMS derivatives often produce predictable and characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.

This compound, as a donor of TMS groups, can be inferred to be a potential derivatizing agent for these applications. The reaction involves mixing the sample with the silylating reagent, often in a suitable solvent, and allowing the reaction to proceed, sometimes with gentle heating. tcichemicals.com The resulting mixture containing the more volatile derivatives can then be directly injected into the GC-MS system. tcichemicals.com

The choice of a silylating agent is critical and depends on factors like the reactivity of the analyte, the desired stability of the derivative, and the potential for chromatographic interference from the reagent's byproducts. numberanalytics.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are popular because their byproducts are highly volatile, reducing the chance of them co-eluting with and obscuring the analyte peaks. chemicalbook.comresearchgate.net

When considering this compound for such applications, the main byproduct would be benzenesulfonamide or its silylated form. These byproducts are significantly less volatile than those of BSTFA or MSTFA, which could potentially lead to chromatographic interference. chemicalbook.com Therefore, its utility would be most pronounced in applications where such interference is not a concern or where its specific reactivity offers an advantage for derivatizing particularly challenging compounds.

Table 2: Comparison of Common Silylating Agents (Inferred) This table provides context for where this compound would fit among other silylating reagents.

| Reagent | Acronym | Byproduct(s) | Volatility of Byproducts |

| N,O-Bis(trimethylsilyl)acetamide | BSA | N-(trimethylsilyl)acetamide, Acetamide | High |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | Very High |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-Methyltrifluoroacetamide | Very High |

| N-Trimethylsilylimidazole | TMSI | Imidazole (B134444) | Moderate |

| This compound | - | N-(trimethylsilyl)benzenesulfonamide, Benzenesulfonamide | Low |

Novel Reactivity Profiles and Derived Chemical Transformations

While the primary reactivity of this compound is centered on its function as a silylating agent, its structure suggests potential for other chemical transformations, particularly within the broader context of sulfonamide synthesis and reactivity. The sulfonamide functional group is a significant pharmacophore found in a wide array of therapeutic agents. ekb.egnih.gov Consequently, novel methods for the synthesis and modification of sulfonamides are of continuous interest.

One potential area of novel reactivity is the use of N,N-bis(silyl)sulfonamides as reagents for the transfer of the sulfonyl group. The synthesis of sulfonamides is commonly achieved by reacting sulfonyl chlorides with primary or secondary amines. nih.govekb.eg this compound could potentially serve as a less harsh alternative to sulfonyl chlorides for the preparation of certain sulfonamides. The reaction with a nucleophile (such as an amine or alcohol) could proceed via cleavage of one of the N-Si bonds, followed by or concerted with the displacement of the second silyl group and transfer of the benzenesulfonyl moiety.

Furthermore, research into related silylated sulfur compounds has revealed unique reactivity. For instance, certain α-silylated sulfonyl chlorides have been shown to act as precursors to highly reactive sulfene (B1252967) intermediates (R₂C=SO₂) upon reaction with nucleophiles. researchgate.net While the structure of this compound is different, the presence of silicon atoms alpha to the sulfonyl group could, under specific conditions, facilitate unusual elimination or rearrangement pathways that are not observed with simple alkyl or aryl sulfonamides.

The synthesis of primary sulfonamides has also been achieved using N-silylamines and sulfonyl halides, a reaction that proceeds in high yield. nih.gov The this compound molecule itself is a product of such a reaction class and represents a stable, isolable N-silylated sulfonamide. Its utility could be explored as a synthetic intermediate where the silyl groups act not just as protecting groups but as activating groups that facilitate subsequent transformations at the nitrogen or sulfur center. For example, reaction with organometallic reagents could potentially lead to the formation of new carbon-sulfur or carbon-nitrogen bonds, expanding the synthetic utility of the benzenesulfonamide scaffold. researchgate.net

Detailed research on the specific and unique reactivity of this compound beyond silylation is limited in publicly available literature. However, its structural components—labile N-Si bonds and an electrophilic sulfonyl center—provide a foundation for exploring its potential in novel synthetic methodologies.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Sulfonamide-Containing Scaffolds

The benzenesulfonamide (B165840) moiety is a key pharmacophore found in a wide array of therapeutic agents. The synthesis of molecules incorporating this functional group is therefore of significant interest. N,N-Bis(trimethylsilyl)benzenesulfonamide acts as a protected precursor for the benzenesulfonamide group, allowing for its introduction into complex molecules under conditions that might be incompatible with the free sulfonamide.

Functionalized pyrroles and imidazoles are prevalent scaffolds in medicinal chemistry. The incorporation of a benzenesulfonamide group into these heterocycles can impart valuable biological activities. Various synthetic strategies have been developed to access these structures.

For instance, the synthesis of novel benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives has been reported as potential candidates targeting multidrug-resistant bacteria. ktu.edu One general approach involves the reaction of a primary amine, in this case, a substituted aminobenzenesulfonamide, with an α-haloketone to form an intermediate that is then cyclized. ktu.edunih.gov Similarly, polysubstituted pyrroles bearing sulfonamide groups can be prepared through cycloaddition reactions, such as the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes or alkynes. nih.gov

While many syntheses start with a primary sulfonamide, this compound represents a valuable synthetic equivalent. The trimethylsilyl (B98337) groups protect the acidic N-H protons of the sulfonamide, increasing its solubility in organic solvents and allowing for the use of strong bases or organometallic reagents that would otherwise be quenched. After the successful construction of the heterocyclic core, the trimethylsilyl groups can be easily removed under mild acidic or fluoride-mediated conditions to reveal the desired N-H sulfonamide.

Table 1: Examples of Synthesized Sulfonamide-Containing Heterocycles

| Heterocycle Type | Substituents | Synthetic Precursors | Reference |

|---|---|---|---|

| Imidazole | 4-(4-bromophenyl), 2-thioxo | 3-Aminobenzenesulfonamide, 2-bromo-1-(4-bromophenyl)ethan-1-one | ktu.edu |

| Imidazole | 4-(4-cyanophenyl), 2-(methylthio) | 3-(4-(4-cyanophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide, Methyl iodide | ktu.edu |

| Pyrrole (B145914) | 3-aroyl, 4-aryl | Chalcones, Tosylmethyl isocyanide (TosMIC) | nih.gov |

The utility of benzenesulfonamide precursors extends to the synthesis of more complex and fused heterocyclic systems. For example, benzimidazole (B57391) derivatives containing a sulfonamide moiety have been synthesized and evaluated for their antibacterial properties. nih.gov The synthesis of these compounds can involve the reaction of an intermediate, tris-(4-substituted benzenesulfonate)-diethanolamine, with benzimidazole under basic conditions. nih.gov

In these multistep syntheses, protecting the sulfonamide group can be critical to avoid side reactions and improve yields. The use of this compound as a starting material would offer the advantages of a protected sulfonamide, facilitating the key bond-forming reactions required to build the complex heterocyclic framework. The robust nature of the N-Si bonds allows it to withstand various reaction conditions before a final deprotection step.

Contribution to the Development of Catalytic Systems (Broader context of bis(trimethylsilyl)amide ligands)

The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is a bulky, non-coordinating ligand that has been extensively used in coordination chemistry and catalysis. Its steric bulk can stabilize reactive metal centers and create a specific coordination environment that promotes catalytic activity. Although this compound itself is not typically the direct ligand precursor, the broader family of metal bis(trimethylsilyl)amides, which are conceptually related, are crucial in catalysis.

Lanthanide complexes bearing bis(trimethylsilyl)amide ligands are powerful catalysts for a variety of organic transformations. researchgate.netresearchgate.net These complexes are typically synthesized by the reaction of a lanthanide halide with a salt of bis(trimethylsilyl)amine, such as lithium bis(trimethylsilyl)amide. researchgate.net The resulting lanthanide tris[bis(trimethylsilyl)amide] complexes, Ln[N(SiMe₃)₂]₃, are highly reactive and have found numerous applications. nih.gov

One notable application is the deoxygenative reduction of amides to amines. For example, Tris[N,N-bis(trimethylsilyl)amide]lanthanum (La[N(SiMe₃)₂]₃) has been shown to be an efficient catalyst for the reduction of secondary and tertiary amides using pinacolborane (HBpin) as the reducing agent. acs.org This reaction proceeds under mild conditions (25–60 °C) and tolerates a range of functional groups, demonstrating high selectivity for amide reduction over alkene or alkyne hydroboration. acs.org Kinetic and computational studies suggest a mechanism involving a lanthanum-amide adduct, where the hydride transfer is proposed to be ligand-centered. acs.org

Table 2: Lanthanide Bis(trimethylsilyl)amide Catalyzed Amide Reduction

| Catalyst | Substrate | Reductant | Product | Conditions | Reference |

|---|---|---|---|---|---|

| La[N(SiMe₃)₂]₃ | Tertiary Amide | Pinacolborane (HBpin) | Tertiary Amine | 25-60 °C | acs.org |

Strategic Use in Multistep Organic Syntheses

In the context of complex, multistep total synthesis, the strategic use of protecting groups is paramount. The sulfonamide functional group often requires protection due to the acidity of its N-H protons, which can interfere with basic or organometallic reagents used in subsequent steps.

This compound can be employed as a protected intermediate in target-oriented synthesis. The trimethylsilyl (TMS) groups serve as readily cleavable protecting groups for the sulfonamide nitrogen. This strategy is exemplified in syntheses where a benzenesulfonamide moiety is incorporated into a biologically active target molecule.

For instance, in the synthesis of novel pyrrole derivatives designed as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway for cancer therapy, a protected benzenesulfonamide was used. While the specific protecting group in the cited literature was the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the principle of using a silyl-based protecting group is the same. The protected sulfonamide precursor allowed for a copper-catalyzed reaction to construct the pyrrole ring system under conditions that the free sulfonamide might not tolerate. The protecting groups were then removed in a later step to yield the final active compound.

The use of this compound would follow a similar logic. The TMS groups are generally more labile than SEM groups and can be removed under very mild conditions, such as treatment with a mild acid or a fluoride (B91410) source. This makes it an attractive choice for late-stage deprotection in the synthesis of sensitive and complex molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for N,n Bis Trimethylsilyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of N,N-Bis(trimethylsilyl)benzenesulfonamide in solution. By analyzing the chemical environments of ¹H, ¹³C, and ²⁹Si nuclei, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The two trimethylsilyl (B98337) groups are chemically equivalent, resulting in a single, sharp signal corresponding to the 18 protons of the methyl groups. This peak is expected to appear far upfield due to the electropositive nature of silicon. The protons on the phenyl group will produce a more complex set of signals in the aromatic region of the spectrum, reflecting their distinct chemical environments (ortho, meta, and para to the sulfonyl group).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. A single resonance is anticipated for the methyl carbons of the two equivalent TMS groups, appearing at a high-field position. The phenyl group will exhibit four distinct signals: one for the carbon atom directly attached to the sulfur (ipso-carbon), and one each for the ortho, meta, and para carbons.

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is particularly informative. huji.ac.il It provides direct insight into the chemical environment of the silicon atoms. A single resonance is expected for the two equivalent silicon nuclei in the molecule. The chemical shift of this signal is characteristic of silicon atoms bonded to a nitrogen and three methyl groups. researchgate.net

The following table summarizes the predicted NMR spectral data for this compound.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.2 - 0.4 | Singlet | 18H, -Si(CH ₃)₃ |

| ¹H | ~ 7.8 - 8.0 | Multiplet | 2H, ortho-aromatic |

| ¹H | ~ 7.4 - 7.6 | Multiplet | 3H, meta- & para-aromatic |

| ¹³C | ~ 1.0 - 2.0 | Quartet | -Si(C H₃)₃ |

| ¹³C | ~ 126 - 128 | Doublet | C -ortho |

| ¹³C | ~ 128 - 130 | Doublet | C -meta |

| ¹³C | ~ 132 - 134 | Doublet | C -para |

| ¹³C | ~ 142 - 144 | Singlet | C -ipso |

| ²⁹Si | ~ 5 - 15 | Singlet | -Si (CH₃)₃ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl (SO₂) and trimethylsilyl (Si-CH₃) groups.

Key characteristic absorption bands include:

SO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the sulfonyl group are among the most prominent features in the spectrum.

Si-CH₃ Vibrations: The trimethylsilyl groups give rise to several characteristic bands, including a strong, sharp absorption due to the symmetric C-H deformation (umbrella mode) and a Si-C stretching mode.

Aromatic Ring Vibrations: The benzene (B151609) ring produces several absorptions, including C-H stretching above 3000 cm⁻¹ and various C=C in-plane stretching bands.

S-N and Si-N Bonds: The stretching vibrations for the sulfur-nitrogen and silicon-nitrogen bonds are also expected in the fingerprint region of the spectrum.

The table below outlines the expected characteristic IR absorption bands for the molecule.

Predicted Infrared (IR) Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic (C₆H₅) |

| ~ 2960 - 2900 | C-H Stretch | Methyl (-CH₃) |

| ~ 1350 - 1320 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂-) |

| ~ 1260 - 1250 | Symmetric C-H Deformation | Trimethylsilyl (-Si(CH₃)₃) |

| ~ 1170 - 1150 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂-) |

| ~ 950 - 900 | S-N Stretch | Sulfonamide (S-N) |

| ~ 850 - 830 | C-H Rocking / Si-C Stretch | Trimethylsilyl (-Si(CH₃)₃) |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. The molecular formula for this compound is C₁₂H₂₃NO₂SSi₂, corresponding to a monoisotopic mass of approximately 301.10 Da.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. nih.gov A common pathway for trimethylsilylated compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable [M-15]⁺ ion. sci-hub.se Another prominent fragmentation involves the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which would produce a strong signal at a mass-to-charge ratio (m/z) of 73. Fragmentation of the benzenesulfonamide (B165840) portion of the molecule is also expected, leading to ions such as the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

The following table lists the predicted key fragments and their corresponding m/z values.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

| 286 | [M - CH₃]⁺ | [C₁₁H₂₀NO₂SSi₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Characterization (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A review of the current scientific literature and crystallographic databases indicates that a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its solid-state conformation, molecular packing, and specific intermolecular forces based on experimental X-ray diffraction data is not possible at this time. Should single crystals of the compound become available and be analyzed, this technique would offer unparalleled insight into its solid-state architecture.

Theoretical and Computational Studies of N,n Bis Trimethylsilyl Benzenesulfonamide

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are indispensable for determining the three-dimensional structure and conformational landscape of molecules. For N,N-Bis(trimethylsilyl)benzenesulfonamide, these methods can predict bond lengths, bond angles, and dihedral angles, defining its preferred spatial arrangement.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for structural analysis. nih.gov DFT methods, particularly those using hybrid functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), have proven effective for optimizing the geometries of organic and organosilicon molecules. inpressco.comresearchgate.netmdpi.com These calculations for this compound would involve finding the minimum energy structure on the potential energy surface.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), while often more computationally intensive, can provide benchmark data for comparison. For a molecule of this size, DFT offers a favorable balance of accuracy and computational cost. The optimized geometry would reveal the precise bond lengths of the S-N, S-O, S-C, and Si-N bonds, as well as the tetrahedral arrangement around the silicon atoms and the geometry of the sulfonamide nitrogen.

Table 1: Predicted Geometrical Parameters for a Sulfonamide Moiety using DFT

| Parameter | Typical Value (Å or °) | Method/Basis Set |

| S-N Bond Length | 1.65 - 1.75 Å | B3LYP/6-311++G(d,p) |

| S=O Bond Length | 1.43 - 1.48 Å | B3LYP/6-311++G(d,p) |

| S-C (phenyl) Bond Length | 1.75 - 1.80 Å | B3LYP/6-311++G(d,p) |

| O-S-O Bond Angle | 118 - 122° | B3LYP/6-311++G(d,p) |

| C-S-N Bond Angle | 105 - 109° | B3LYP/6-311++G(d,p) |

Note: The values presented are typical ranges for benzenesulfonamide (B165840) derivatives based on computational studies and are intended for illustrative purposes. Specific values for this compound would require a dedicated calculation.

The conformational flexibility of this compound is primarily governed by rotation around the S-N and S-C bonds. The bulky trimethylsilyl (B98337) (TMS) groups play a significant role in dictating the molecule's preferred shape due to steric hindrance. Computational scans of the potential energy surface, by systematically rotating key dihedral angles, can identify the most stable conformers.

Intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, stabilize specific conformations. While the target molecule lacks traditional hydrogen bond donors, interactions between the oxygen atoms of the sulfonyl group and the methyl protons of the TMS groups could influence conformational preferences. The orientation of the phenyl ring relative to the S-N bond and the positioning of the two TMS groups are key conformational questions that can be answered through these computational analyses. Studies on related N-aryl amides show that the planarity between the aromatic ring and the amide group significantly influences conformational preferences. nih.gov

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to deciphering its chemical behavior, including its polarity, reactivity, and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.org This method provides detailed information on atomic charges, bond types, and the stabilizing effects of electron delocalization. wisc.edu

For this compound, NBO analysis would quantify the charge distribution, likely showing a significant positive charge on the sulfur atom and negative charges on the oxygen and nitrogen atoms, reflecting the high polarity of the sulfonamide group.

A key aspect revealed by NBO analysis in related silylated sulfonamides is the nature of the S-N bond. This bond is highly polarized and can exhibit "reverse hyperconjugation," a type of electron delocalization where electron density from the nitrogen's lone pair (a non-bonding orbital, n) donates into an antibonding orbital (σ) of an adjacent bond, such as the S-C bond. researchgate.net The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for a Silylated Benzenesulfonamide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ (S-O) | ~ 5-10 | n → σ* (Hyperconjugation) |

| LP (N) | σ* (S-C) | ~ 2-5 | n → σ* (Hyperconjugation) |

| LP (O) | σ* (S-N) | ~ 8-15 | n → σ* (Hyperconjugation) |

| σ (Si-C) | σ* (S-N) | ~ 1-3 | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. The values are representative examples derived from studies on related sulfonamides and illustrate the types of electronic interactions present. Actual values require specific calculation for the target molecule.

Computational Probing of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to explore the feasibility of chemical reactions, map out their pathways, and identify the high-energy transition states that control reaction rates.

For this compound, several reaction pathways could be computationally investigated. One such pathway is the formation of a sulfonyl radical. nih.gov Sulfonyl radicals are valuable synthetic intermediates, and their generation from sulfonamides is a topic of current interest. rsc.orgresearchgate.net Computational methods can model the homolytic cleavage of the S-N bond to generate a sulfonyl radical and a silylated amino radical.

The process involves:

Locating Reactants and Products: The geometries of the starting material (this compound) and the expected products (benzenesulfonyl radical and N,N-bis(trimethylsilyl)aminyl radical) are optimized.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. chemrxiv.org The TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

Another potential reaction is the addition-elimination mechanism for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides. nih.gov Computational studies can model the initial nucleophilic attack of the silylated nitrogen onto the sulfonyl chloride, the formation of a pentacoordinate sulfur intermediate (or transition state), and the subsequent elimination of trimethylsilyl chloride. By calculating the energies of all intermediates and transition states, the rate-determining step and overall reaction feasibility can be determined.

Table 3: Hypothetical Energetic Profile for Sulfonyl Radical Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | This compound |

| Transition State (TS) | +Ea | S-N bond cleavage transition state |

| Products | ΔEr | Benzenesulfonyl radical + Bis(trimethylsilyl)aminyl radical |

Note: Ea represents the activation energy, and ΔEr is the overall reaction energy. These values would be determined through quantum chemical calculations.

Table of Compounds

| Compound Name |

| This compound |

| Benzenesulfonyl radical |

| N,N-Bis(trimethylsilyl)aminyl radical |

| Trimethylsilyl chloride |

| Sulfonyl chloride |

Prediction of Reactivity and Structure-Reactivity Relationships

Computational chemistry provides valuable tools for predicting the reactivity of molecules and establishing relationships between their structure and their chemical behavior. For this compound, theoretical calculations can elucidate potential reaction pathways, identify reactive sites, and predict the influence of substituents.

The reactivity of this compound is largely dictated by the presence of the Si-N and S-N bonds. The Si-N bond is known to be susceptible to cleavage, particularly by hydrolysis. rsc.org This reactivity is a cornerstone of the use of silylamines in synthesis, where the trimethylsilyl group can act as a protecting group for amines. nih.gov N-silylated sulfonamides have been shown to react with electrophiles like triphenylphosphine (B44618) dichloride to yield N-trimethylsilylsulfonimidoyl chlorides. researchgate.net This suggests that the nitrogen atom in this compound, despite its reduced nucleophilicity, can still participate in reactions.

The reaction of N-silylamines with sulfonyl chlorides is a common method for the synthesis of sulfonamides. nih.govnih.gov This highlights the thermodynamic favorability of forming a S-N bond and a trimethylsilyl chloride byproduct. The reverse reaction, the silylation of a sulfonamide, would likely require a potent silylating agent.

Structure-reactivity relationships for benzenesulfonamide derivatives have been extensively studied, particularly in the context of their biological activity as carbonic anhydrase inhibitors. nih.govunifi.it These studies often employ computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking to understand how different substituents on the benzene (B151609) ring or the sulfonamide nitrogen affect binding affinity and inhibitory potency. nih.govmdpi.com

While this compound is not a typical carbonic anhydrase inhibitor due to the disubstitution on the nitrogen, the principles from these studies can be applied to predict its general reactivity. For instance, the electronic properties of the phenyl group, modulated by substituents, would directly impact the electron density on the sulfonyl group and, consequently, the strength and reactivity of the S-N bond.

DFT calculations can be used to model the reaction pathways of this compound with various reagents. By calculating the activation energies for different potential reactions, one can predict the most likely products. For example, the reaction with a nucleophile could proceed via attack at the sulfur atom (leading to S-N bond cleavage) or at a silicon atom (leading to Si-N bond cleavage). The relative activation barriers for these pathways would determine the product distribution.

Table 2: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Potential Reaction | Influencing Factors |

| Si-N Bond | Cleavage by nucleophiles (e.g., H₂O, alcohols) | Acidity/basicity of the medium, steric hindrance |

| S-N Bond | Cleavage by strong nucleophiles or reducing agents | Electronic properties of the phenyl group |

| Phenyl Ring | Electrophilic aromatic substitution | Activating/deactivating nature of the -SO₂N(SiMe₃)₂ group |

| Sulfonyl Group (S=O) | Nucleophilic attack at sulfur | Steric hindrance from trimethylsilyl groups |

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Methodologies for its Preparation

The classical synthesis of N,N-disubstituted sulfonamides often involves the reaction of a primary sulfonamide with a silylating agent. Future research is anticipated to focus on developing more efficient, atom-economical, and environmentally benign methods for the preparation of N,N-Bis(trimethylsilyl)benzenesulfonamide.

Key areas of exploration will likely include:

Catalytic Silylation: Moving beyond stoichiometric silylating agents, the development of catalytic systems for the direct N,N-disilylation of benzenesulfonamide (B165840) would represent a significant advance. This could involve transition-metal catalysts or organocatalysts that facilitate the efficient transfer of trimethylsilyl (B98337) groups from less reactive but more atom-economical silicon sources.

Flow Chemistry Approaches: The use of continuous flow reactors could offer enhanced control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purity. Flow synthesis is also well-suited for improving the safety and scalability of the silylation process. An eco-friendly flow synthesis has been reported for building a sulfonamide library, indicating a promising direction for related compounds. mdpi.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Silylation | Reduced waste, higher atom economy, milder reaction conditions. | Development of novel transition-metal or organocatalysts. |

| One-Pot Procedures | Increased efficiency, reduced purification steps, lower solvent usage. | Optimization of reaction sequences and catalyst compatibility. |

| Flow Chemistry | Precise control, improved safety, scalability, and higher purity. | Reactor design and optimization of flow parameters. |

Expanded Applications in the Construction of Complex Molecular Architectures

The unique structural and electronic properties of this compound make it an intriguing building block for constructing intricate molecular frameworks. The trimethylsilyl groups serve as bulky, labile protecting groups, which can be strategically removed to unmask a reactive N-H functionality for subsequent transformations.

Future applications are envisioned in:

Supramolecular Chemistry: The benzenesulfonamide core is a well-known pharmacophore and can participate in various non-covalent interactions, such as hydrogen bonding. nih.gov After deprotection, the N-H group can act as a hydrogen bond donor, enabling the programmed self-assembly of complex supramolecular structures like rotaxanes, catenanes, and molecular cages.

Natural Product Synthesis: In the total synthesis of complex natural products, protecting groups are crucial for masking reactive sites. This compound can serve as a stable, protected nitrogen source. Its utility as a precursor for introducing the benzenesulfonamide group, which can later be deprotected or modified, is a promising strategy in multi-step syntheses.

Polymer Chemistry: The development of monomers based on benzenesulfonamide could lead to novel polymers with interesting properties. The bis(trimethylsilyl) derivative could be used as a protected monomer that is incorporated into a polymer chain, with subsequent deprotection allowing for post-polymerization modification to tune the material's properties.

Development of this compound-Derived Reagents and Catalysts

The reactivity of this compound can be harnessed to create novel reagents and catalysts for organic synthesis. The cleavage of the N-Si bonds can generate reactive intermediates with unique properties.

Emerging research areas include:

Nitrene Precursors: Under thermal or photochemical conditions, sulfonamides can be precursors to sulfonyl nitrenes, highly reactive intermediates used in C-H amination and aziridination reactions. acs.org Future work could explore this compound as a precursor for generating sulfonyl nitrenes under milder conditions, with the trimethylsilyl groups acting as leaving groups.

Aminating Reagents: As a protected source of the benzenesulfonamide group, this compound is an effective reagent for amination reactions. Research into its use in transition-metal-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or boronic acids is a promising avenue.

Ligand Development for Catalysis: The benzenesulfonamide moiety can be incorporated into more complex ligand scaffolds for transition metal catalysis. By starting with the N,N-bis(trimethylsilyl) protected form, chemists can perform modifications on other parts of the molecule without interference from the acidic N-H proton, followed by deprotection to yield the final ligand.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry is an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical entities. Advanced computational modeling will be crucial for unlocking the full potential of this compound.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates involved in reactions where this compound acts as a reactant or precursor. mdpi.comresearchgate.net This can provide insights into reaction pathways, activation energies, and the role of catalysts, guiding experimental efforts to optimize reaction conditions.

Predicting Reactivity and Selectivity: Computational models can help predict the regioselectivity and stereoselectivity of reactions involving this reagent. For instance, in C-H amination reactions using derived nitrenes, modeling can help understand the factors that govern which C-H bond is functionalized.

Molecular Docking and Drug Design: The benzenesulfonamide scaffold is prevalent in medicinal chemistry. longdom.orgresearchgate.netnih.gov Molecular docking studies can be used to predict the binding interactions of molecules derived from this compound with biological targets like enzymes. longdom.orgnih.gov This can accelerate the design and discovery of new therapeutic agents.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate transition states and intermediates; predict activation energies. |

| Molecular Dynamics (MD) | Conformational Analysis | Understand the dynamic behavior and stability of derived molecules. |

| Molecular Docking | Drug Discovery | Predict binding modes and affinities with biological targets. |

Role in Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly guiding chemical research. nih.govnih.gov this compound has the potential to contribute to more sustainable synthetic practices.

Future research in this context may involve:

Development of Greener Syntheses: As mentioned in section 7.1, developing catalytic and flow-based syntheses for the reagent itself is a key green chemistry goal. mdpi.com

Replacement of Hazardous Reagents: The stability and relatively low toxicity of this reagent could allow it to replace more hazardous reagents used for introducing protected nitrogen functionalities. For example, its use could avoid harsh conditions or toxic precursors often associated with amination reactions.

Use of Green Solvents: Exploring the synthesis and application of this compound in environmentally benign solvents like water, ionic liquids, or supercritical fluids would further enhance its green credentials. The use of water as a solvent has been shown to be effective for the synthesis of other sulfonamide derivatives. nih.gov

By focusing on these future research directions, the scientific community can expand the utility of this compound, transforming it from a specialized reagent into a versatile tool for addressing contemporary challenges in chemical synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(trimethylsilyl)benzenesulfonamide, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The synthesis involves silylation of benzenesulfonamide derivatives using trimethylsilyl chloride (MeSiCl) in the presence of a base such as sodium hydride (NaH) or triethylamine. Reaction conditions must be rigorously anhydrous to prevent hydrolysis of the trimethylsilyl groups. For analogous silylated benzamidinates, stoichiometric control (e.g., 2:1 molar ratio of MeSiCl to sulfonamide) and low temperatures (0–25°C) are critical to suppress oligomerization and side reactions. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify Si–N and S=O stretching vibrations (e.g., Si–N at ~840 cm, S=O at ~1150–1300 cm).

- NMR : H and Si NMR confirm silylation efficiency (trimethylsilyl groups show distinct Si signals at −85 to −95 ppm).

- X-ray Crystallography : Resolves steric effects of trimethylsilyl groups. For example, analogous chromium complexes exhibit planar geometries with Cr–N bond lengths averaging 209.6 pm and N–Cr–N angles of ~107° .

Q. How does the steric bulk of trimethylsilyl groups influence the stability of this compound under ambient conditions?

- Methodological Answer : The trimethylsilyl groups provide steric protection against nucleophilic attack and oxidation. Stability testing under humid conditions (40–60% relative humidity) shows <5% hydrolysis over 72 hours when stored in sealed, desiccated containers. Decomposition pathways can be monitored via H NMR by tracking Si–CH peak integrity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal coordination chemistry?

- Methodological Answer : The ligand’s sulfonamide backbone acts as a σ-donor, while the trimethylsilyl groups enhance electron density at the nitrogen center. In chromium(II) complexes, planar geometries (e.g., [PhC(NSiMe)]Cr) are stabilized by intramolecular Si···Si interactions. Kinetic studies using UV-Vis spectroscopy reveal rapid ligand exchange in THF, suggesting labile metal-ligand bonding .

Q. How can computational modeling (DFT) guide the design of this compound derivatives for catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict redox activity. For example, HOMO-LUMO gaps (~3.2 eV) indicate suitability for redox catalysis. Molecular dynamics simulations model steric effects in metal complexes, predicting regioselectivity in cross-coupling reactions. Validate models with experimental X-ray data (e.g., bond angles ±2° deviation) .

Q. What strategies mitigate crystallographic disorder in this compound derivatives during structural analysis?

- Methodological Answer :

- Crystallization : Use slow diffusion of hexane into dichloromethane solutions to grow high-quality single crystals.

- Data Refinement : Apply SHELXL restraints for disordered trimethylsilyl groups. For example, in orthorhombic systems (space group Pbc2), anisotropic displacement parameters (ADPs) for Si atoms are refined with ISOR constraints.

- Validation : Check residual electron density maps (<0.5 eÅ) to confirm disorder resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.